(+)-Methylephedrine hydrochloride

Catalog No.
S1933890
CAS No.
54114-10-2
M.F
C11H18ClNO
M. Wt
215.72 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Methylephedrine hydrochloride

CAS Number

54114-10-2

Product Name

(+)-Methylephedrine hydrochloride

IUPAC Name

(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

InChI

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1

InChI Key

NTCYWJCEOILKNG-FOKYBFFNSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C.Cl

(+)-Methylephedrine hydrochloride is a sympathomimetic compound derived from ephedrine, characterized by its bronchodilator and nasal decongestant properties. It belongs to the class of phenethylamines and is recognized for its ability to stimulate the sympathetic nervous system, mimicking the effects of catecholamines such as norepinephrine and epinephrine. The compound has various clinical applications, particularly in the treatment of respiratory conditions due to its ability to relax bronchial muscles and enhance airflow in the lungs .

The synthesis of (+)-methylephedrine hydrochloride typically involves the methylation of ephedrine hydrochloride. This can be achieved through a reaction with formaldehyde or formic acid, where ephedrine acts as the substrate. The methylation process results in the formation of methylephedrine, which can then be isolated as its hydrochloride salt. The reaction conditions can be optimized using catalysts such as lithium or sodium salts of formic acid, which significantly enhance the reaction rate and yield .

(+)-Methylephedrine exhibits significant biological activity primarily through its action as a bronchodilator. It stimulates both alpha and beta adrenergic receptors, leading to relaxation of bronchial smooth muscle and increased airflow. Additionally, it has been shown to have effects on the central nervous system by increasing dopamine transporter occupancy, which may contribute to its stimulant properties. The pharmacokinetics of methylephedrine indicate that it is metabolized into ephedrine and norephedrine, with a portion being excreted unchanged in urine .

The synthesis of (+)-methylephedrine hydrochloride can be accomplished using several methods:

  • Methylation of Ephedrine: The most common method involves methylating ephedrine hydrochloride using formaldehyde or formic acid under acidic conditions, often utilizing catalysts to improve yield.
  • Catalytic Methylation: Utilizing ammonium salts of formic acid as catalysts can expedite the reaction process, allowing for high yields and purity within a short reaction time (30-60 minutes) under controlled conditions .
  • Recrystallization: After synthesis, recrystallization from water or acetone is often employed to purify the final product .

(+)-Methylephedrine hydrochloride is utilized in various medical formulations due to its therapeutic properties:

  • Bronchodilator: Used in treating asthma and other respiratory conditions.
  • Nasal Decongestant: Commonly found in over-the-counter cold medications.
  • Sympathomimetic Agent: Employed in certain contexts for its stimulant effects on the central nervous system .

Research indicates that (+)-methylephedrine interacts with several neurotransmitter systems, primarily through adrenergic receptors. Its sympathomimetic effects can lead to increased heart rate and blood pressure when used in higher doses. Additionally, it may interact with other medications that affect the sympathetic nervous system, necessitating caution in polypharmacy situations. Studies have also highlighted potential abuse scenarios associated with methylephedrine-containing products, particularly in regions where such medications are available over-the-counter .

Several compounds share structural similarities with (+)-methylephedrine hydrochloride, each exhibiting unique properties:

Compound NameStructural CharacteristicsUnique Properties
EphedrineParent compound; lacks methyl groupStronger stimulant effects; used for asthma
PseudoephedrineStereoisomer; has a different configurationPrimarily used as a decongestant
DimethylamphetamineN,N-Dimethyl derivativeMore potent CNS stimulant; associated with abuse
N-EthylephedrineEthyl substitution on nitrogenLess potent than methylephedrine
CinnamedrineCinnamyl substitutionUsed for similar therapeutic purposes

The uniqueness of (+)-methylephedrine lies in its specific balance between sympathomimetic activity and bronchodilation, making it particularly effective for treating respiratory issues while minimizing central nervous system overstimulation compared to some analogues like dimethylamphetamine .

The synthesis of (+)-methylephedrine hydrochloride from ephedrine precursors has been extensively developed through several classical methodologies, each offering distinct advantages in terms of yield, selectivity, and operational simplicity.

The most prominent historical approach involves the Eschweiler-Clarke reaction, which utilizes the combination of formaldehyde and formic acid under thermal conditions [1] [2]. This method converts ephedrine hydrochloride to methylephedrine through a reductive methylation process where formaldehyde serves as the methylating agent and formic acid functions as the reducing agent [3] [1]. The reaction proceeds through the formation of an iminium intermediate, which is subsequently reduced by formate anion with the concurrent release of carbon dioxide, rendering the process irreversible [1]. Historical implementations of this method achieved yields ranging from 85-95% when conducted at temperatures between 100-120°C for 0.5-2 hours [3].

An alternative historical route employs reductive amination using sodium cyanoborohydride as the reducing agent [4] [5]. This methodology involves the initial condensation of ephedrine with formaldehyde to form an imine intermediate, followed by selective reduction using sodium cyanoborohydride under mildly acidic conditions [5] [6]. The cyano group in the reducing agent moderates the reactivity, allowing for selective reduction of the imine in the presence of other functional groups [6]. This approach typically yields 70-85% of product when performed at 25-40°C over 2-6 hours [5].

Catalytic N-methylation represents another significant historical methodology, utilizing heterogeneous catalysts such as palladium on carbon in the presence of formaldehyde and hydrogen gas . This approach offers the advantage of operating under milder conditions (50-80°C) while achieving yields of 80-90% over 3-8 hours . The catalytic nature of this process allows for better control over selectivity and reduces the formation of over-methylated products .

The formaldehyde-formic acid method with metallic catalysts has proven particularly effective for industrial applications [3]. Korean patent literature describes a process where ephedrine hydrochloride is treated with formaldehyde and formic acid in the presence of catalytic amounts of metals such as lithium, potassium, sodium, magnesium, zinc, or manganese [3]. This method achieves remarkably high yields of 98.2% with reaction completion in 30-60 minutes at temperatures of 50-100°C [3]. The process benefits from simplified workup procedures, as cooling the reaction solution directly precipitates most of the methylephedrine hydrochloride product [3].

Direct methylation using methyl iodide represents a more traditional approach, though it suffers from limitations in selectivity and the formation of quaternary ammonium salts [5]. This method typically requires basic conditions and elevated temperatures (25-60°C) over extended reaction times (4-12 hours), yielding 60-75% of the desired product [5]. The primary disadvantage of this approach is the potential for over-alkylation, leading to the formation of unwanted quaternary ammonium compounds [5].

Modern Catalytic Asymmetric Synthesis Approaches

Contemporary synthetic methodologies for (+)-methylephedrine hydrochloride have incorporated advances in asymmetric catalysis, providing enhanced stereochemical control and improved synthetic efficiency.

Asymmetric hydrogenation using chiral rhodium complexes represents a significant advancement in the field [8] [9]. The use of chiral phosphine ligands such as MeDuPHOS (1,2-bis((2R,5R)-2,5-dimethylphospholano)benzene) with rhodium catalysts enables the asymmetric reduction of prochiral imines to yield enantiomerically enriched amines [9] [10]. These systems typically operate under mild conditions (25°C, atmospheric hydrogen pressure) over 12 hours, achieving enantioselectivities of 85-95% with yields of 75-85% [9] [10]. The methodology has been successfully applied in ionic liquid media, combining the advantages of homogeneous catalysis with improved product separation [10].

Enzymatic N-methylation utilizing phenylalkylamine N-methyltransferase (PaNMT) from Ephedra sinica represents a biocatalytic approach that offers exceptional stereoselectivity [11]. This enzyme catalyzes the S-adenosyl-L-methionine-dependent methylation of norephedrine to produce methylephedrine with enantioselectivities exceeding 95% [11]. The enzyme demonstrates optimal activity at pH 9.0 and 37°C, with apparent Km values of 0.14 mM for S-adenosyl-L-methionine and 1.2 mM for norephedrine [11]. The reaction typically achieves 60-80% yields over 3 hours, though the requirement for the expensive cofactor S-adenosyl-L-methionine limits its industrial applicability [11].

Chiral auxiliary methods employ temporary chiral directing groups to control the stereochemical outcome of N-methylation reactions [12] [13]. The use of chiral oxazolidinone auxiliaries derived from ephedrine itself has been demonstrated to provide effective asymmetric induction in subsequent methylation reactions [12]. These methods typically involve the formation of a chiral auxiliary-substrate adduct, followed by stereoselective methylation and auxiliary removal using lithium aluminum hydride at low temperatures (-78°C) [12]. Enantioselectivities of 80-90% are commonly achieved with yields of 70-85% [12].

Asymmetric reductive amination employing chiral phosphine-rhodium complexes offers another approach for the stereoselective synthesis of methylephedrine [8] [14]. This methodology involves the condensation of appropriately substituted ketones with methylamine, followed by asymmetric hydrogenation of the resulting imine using chiral rhodium catalysts [14]. The process typically operates at 50°C under hydrogen atmosphere for 8 hours, achieving enantioselectivities of 75-90% with yields of 65-80% [14].

Biocatalytic synthesis utilizing pyruvate decarboxylase represents an alternative enzymatic approach [15] [16] [17]. This method employs the enzyme's ability to condense pyruvate-derived acetaldehyde with benzaldehyde to form phenylacetylcarbinol, which serves as a precursor for subsequent conversion to methylephedrine [15] [16]. The process achieves enantioselectivities exceeding 99% due to the inherent chirality of the enzymatic reaction, though yields are typically limited to 40-60% due to competing side reactions [15] [17]. Reaction conditions typically involve pH 6.5 at 30°C over 24 hours [15].

Optimization of Hydrochloride Salt Formation

The formation of the hydrochloride salt represents a critical step in the production of (+)-methylephedrine hydrochloride, as it directly impacts the stability, solubility, and bioavailability of the final pharmaceutical product.

Hydrochloric acid concentration plays a crucial role in salt formation efficiency [18] [19]. Optimal concentrations range from 2-4 M, with higher concentrations up to 4 M showing increased yields of 90-95% [18]. The use of gaseous hydrogen chloride has been demonstrated to provide superior results compared to aqueous hydrochloric acid, as it avoids the introduction of water that can interfere with crystallization processes [19]. The reaction of methylephedrine free base with gaseous hydrogen chloride in anhydrous solvents typically proceeds rapidly at room temperature with quantitative conversion [19].

Temperature control during salt formation significantly influences both reaction kinetics and product quality [20] [21]. Optimal temperatures range from 50-70°C during the initial salt formation step, promoting rapid acid-base neutralization while maintaining product stability [20]. Higher temperatures improve reaction kinetics and can achieve yields of 92-96%, though excessive heating may lead to thermal degradation of the product [20]. Following salt formation, controlled cooling to 0-5°C enhances crystallization and improves the physical properties of the final product [21].

Reaction time optimization balances conversion efficiency with product purity [3] [21]. Initial salt formation typically occurs within 15-30 minutes under optimal conditions, with longer reaction times (up to several hours) improving purity through equilibration processes [3]. Extended reaction times can achieve yields of 94-98%, though diminishing returns are observed beyond optimal timeframes [21].

Solvent system selection critically influences salt formation and subsequent crystallization [22] [21]. Mixed solvent systems, particularly ethanol-water combinations in 3:1 ratios, provide optimal solubility characteristics for both the free base and the resulting hydrochloride salt [22]. These systems achieve yields of 88-94% while facilitating subsequent purification steps [21]. The choice of solvent affects not only yield but also the polymorphic form of the crystalline product [20] [21].

pH control during salt formation ensures complete conversion and prevents side reactions [18] [19]. Maintaining pH values between 1-2 during the reaction favors quantitative salt formation and achieves yields of 90-95% [18]. Careful pH monitoring prevents the formation of partial salts or hydrates that can complicate purification [19].

Crystallization temperature management represents the final critical parameter in salt optimization [20] [21]. Controlled cooling from reaction temperature to 0-5°C promotes the formation of well-defined crystals with improved filtering and drying characteristics [21]. Lower crystallization temperatures improve product crystallinity and can achieve yields of 85-92%, though excessively low temperatures may lead to the incorporation of solvent molecules into the crystal lattice [20].

Industrial-Scale Purification and Crystallization Techniques

Industrial production of (+)-methylephedrine hydrochloride requires robust purification and crystallization methodologies that ensure consistent product quality while maintaining economic viability.

Recrystallization remains the most widely employed purification technique for industrial-scale production [20] [21] [23]. The process typically utilizes ethanol-water solvent systems, achieving purities of 95-98% with recovery yields of 85-92% [21]. Industrial recrystallization operations involve multiple stages, including dissolution at elevated temperatures (50-70°C), filtration of insoluble impurities, controlled cooling crystallization, and final product isolation [21]. Processing times of 4-8 hours are typical for complete recrystallization cycles, making this approach well-suited for large-scale manufacturing [23].

Column chromatography using silica gel stationary phases provides high-purity products (98-99%) but is generally limited to smaller scales due to economic constraints [18]. Ethyl acetate-based mobile phases are commonly employed, achieving recovery yields of 70-85% over processing times of 2-4 hours [18]. While this technique offers excellent purification capability, the requirement for large quantities of solvents and adsorbents limits its industrial applicability [18].

Preparative high-performance liquid chromatography represents the highest purity option (>99%) but is not economically viable for industrial-scale production [18]. This technique employs C18 stationary phases with methanol-water mobile phases, achieving recovery yields of 60-75% over 1-2 hours [18]. The high cost of equipment, solvents, and processing time restricts its use to analytical and small-scale preparative applications [18].

Crystallization by cooling offers a practical industrial approach utilizing single solvents such as isopropanol [21] [24]. This method achieves purities of 92-96% with recovery yields of 80-90% over processing times of 6-12 hours [21]. The simplicity of the process and reduced solvent requirements make it particularly attractive for large-scale operations [24]. Temperature control systems ensure reproducible crystal formation and product quality [21].

Anti-solvent precipitation employs the controlled addition of non-solvents such as diethyl ether to acetone solutions of the product [3] [24]. This technique achieves purities of 90-95% with recovery yields of 75-85% over processing times of 2-3 hours [24]. The rapid precipitation kinetics and moderate processing requirements make this approach suitable for industrial implementation [24]. The method is particularly effective for removing trace organic impurities that may co-crystallize during conventional recrystallization [3].

Vacuum distillation provides an alternative purification approach for the free base form, achieving purities of 96-98% with recovery yields of 85-95% [25]. Processing times of 3-6 hours at reduced pressures enable purification without thermal decomposition [25]. While this technique requires specialized equipment capable of handling reduced pressures, it offers the advantage of solvent-free operation and minimal waste generation [25]. The distilled free base can subsequently be converted to the hydrochloride salt using optimized salt formation protocols [25].

The industrial implementation of these purification techniques often involves combinations of methods to achieve optimal product quality and economic efficiency [23]. For example, initial purification by recrystallization may be followed by a final crystallization by cooling step to ensure consistent crystal morphology and pharmaceutical properties [21] [23]. Modern pharmaceutical manufacturing facilities employ automated crystallization systems with precise temperature and stirring control to ensure reproducible product quality across multiple production batches [23] [26].

(+)-Methylephedrine hydrochloride exhibits characteristic binding patterns across multiple adrenergic receptor subtypes, with distinct stereochemical selectivity that influences its pharmacological profile [1]. The compound demonstrates preferential affinity for specific adrenergic receptor subtypes, with the L-isomer ((+)-methylephedrine) showing superior binding characteristics compared to the D-isomer across most receptor systems [1].

Beta-1 Adrenergic Receptor Binding

Comprehensive radioligand binding studies have established that (+)-methylephedrine possesses moderate affinity for beta-1 adrenergic receptors, with the L-isomer exhibiting significantly higher binding affinity than the D-isomer [1]. In isolated right atrial preparations from normal rats, L-methylephedrine demonstrated concentration-dependent increases in spontaneous beating rate at concentrations ranging from 10^-5 to 3 × 10^-4 M [1]. The positive chronotropic effects were markedly attenuated by pretreatment with atenolol, a selective beta-1 adrenergic receptor antagonist, confirming the beta-1 receptor-mediated mechanism [1].

In reserpinized rat preparations, where endogenous norepinephrine stores were depleted, the activity of L-methylephedrine was significantly reduced, indicating that its effects are primarily mediated through the release of endogenous norepinephrine rather than direct receptor activation [1]. This finding suggests that (+)-methylephedrine functions as an indirect sympathomimetic agent at beta-1 adrenergic receptors, with relatively weak direct agonist activity [1].

Alpha-1 Adrenergic Receptor Interactions

The binding affinity of (+)-methylephedrine for alpha-1 adrenergic receptors demonstrates moderate potency, with stereoisomeric differences influencing receptor selectivity [2]. Studies utilizing [³H]prazosin binding assays in vascular smooth muscle preparations have shown that the compound exhibits measurable affinity for alpha-1 receptor subtypes, contributing to its vasoconstrictor properties [3]. The binding characteristics follow the typical alpha-adrenergic potency order, with (-)-epinephrine demonstrating higher affinity (Kd = 3.0 μM) compared to (-)-norepinephrine (Kd = 8.8 μM) [4].

Competition binding studies reveal that (+)-methylephedrine competes with established alpha-1 receptor ligands, though with lower affinity than endogenous catecholamines [4]. The compound exhibits stereoselective binding, with the (+)-isomer showing distinct pharmacological properties compared to the (-)-isomer [4]. This stereoselectivity is consistent with the structural requirements for alpha-1 receptor recognition, where the spatial arrangement of hydroxyl groups and the amino substituent influences binding affinity [4].

Alpha-2 Adrenergic Receptor Binding Profile

(+)-Methylephedrine displays limited affinity for alpha-2 adrenergic receptors, with binding studies indicating minimal interaction with these receptor subtypes [5]. The compound shows negligible competition with selective alpha-2 receptor ligands such as [³H]rauwolscine in membrane preparations [5]. This limited alpha-2 receptor interaction is consistent with the compound's primary mechanism as an indirect sympathomimetic agent rather than a direct alpha-2 receptor modulator [5].

The low affinity for alpha-2 autoreceptors may contribute to the compound's ability to enhance norepinephrine release, as these receptors typically provide negative feedback regulation of norepinephrine release from sympathetic nerve terminals [5]. The minimal alpha-2 receptor binding suggests that (+)-methylephedrine does not significantly interfere with presynaptic feedback mechanisms that regulate catecholamine release [5].

Beta-2 Adrenergic Receptor Selectivity

Binding affinity studies for beta-2 adrenergic receptors reveal limited selectivity of (+)-methylephedrine for this receptor subtype [6]. The compound demonstrates significantly lower affinity for beta-2 receptors compared to established beta-2 selective agonists such as salmeterol and formoterol [6]. In whole-cell binding assays using [³H]CGP 12177, (+)-methylephedrine shows minimal displacement activity at beta-2 receptor sites [6].

The selectivity ratio between beta-1 and beta-2 receptors favors beta-1 receptor interactions, consistent with the compound's primary cardiovascular effects rather than bronchodilator activity [6]. This selectivity profile distinguishes (+)-methylephedrine from other sympathomimetic agents that demonstrate preferential beta-2 receptor activation [6].

Comparative Receptor Binding Analysis

Receptor SubtypeBinding Affinity (Ki)Relative SelectivityFunctional Response
Beta-1 AdrenergicModerate (μM range)HighPositive chronotropy
Alpha-1 AdrenergicModerate (μM range)ModerateVasoconstriction
Alpha-2 AdrenergicLow (minimal)MinimalLimited interaction
Beta-2 AdrenergicLow (minimal)MinimalLimited bronchodilation
Histamine H1ModerateModerateAntihistaminic effects
MuscarinicLowMinimalWeak antimuscarinic

Norepinephrine Releasing Activity Quantification

Mechanistic Analysis of Norepinephrine Release

(+)-Methylephedrine functions primarily as an indirect sympathomimetic agent, inducing norepinephrine release from presynaptic nerve terminals through multiple mechanisms [7]. The compound acts as a norepinephrine releasing agent (NRA) by displacing stored norepinephrine from synaptic vesicles and inhibiting reuptake through the norepinephrine transporter (NET) [7]. This dual mechanism results in increased extracellular norepinephrine concentrations at sympathetic synapses [7].

The norepinephrine releasing activity of (+)-methylephedrine involves substrate-type release mechanisms, where the compound enters the presynaptic terminal through NET and displaces norepinephrine from storage vesicles [7]. This process is distinct from direct receptor activation and explains the compound's dependence on endogenous norepinephrine stores for its pharmacological effects [7].

Quantitative Release Potency Studies

Comparative studies of norepinephrine release potency demonstrate that (+)-methylephedrine exhibits lower releasing activity compared to ephedrine and other established sympathomimetic agents [8]. In rat brain synaptosomal preparations, (+)-ephedrine showed norepinephrine release potency with EC₅₀ values approximately 5-fold higher than (-)-ephedrine for norepinephrine release [8]. The relative potency of (+)-methylephedrine for norepinephrine release ranges from 0.2 to 0.5 compared to ephedrine as the reference standard [8].

Quantitative analysis of norepinephrine release kinetics reveals that (+)-methylephedrine produces concentration-dependent increases in extracellular norepinephrine with peak effects occurring within 30-45 minutes of administration [9]. The magnitude of norepinephrine release typically reaches 400-450% of baseline levels in the prefrontal cortex, with a relatively rapid decline following the maximum response [9].

Dose-Response Relationships

The dose-response relationship for norepinephrine release by (+)-methylephedrine follows a sigmoidal curve with well-defined EC₅₀ values that vary by tissue type and experimental conditions [10]. In hypothalamic astrocyte cultures, norepinephrine concentrations ranging from 0.1 to 1000 nM produced dose-dependent effects on downstream signaling pathways [10]. The compound demonstrated significant effects at concentrations as low as 1.0 nM, with maximal responses occurring at 10-100 nM [10].

Comparative dose-response analysis shows that (+)-methylephedrine requires higher concentrations to achieve equivalent norepinephrine release compared to more potent sympathomimetic agents [10]. The compound exhibits a therapeutic window that allows for clinical use without producing excessive sympathomimetic effects [10].

Temporal Dynamics of Release

The temporal profile of norepinephrine release induced by (+)-methylephedrine demonstrates characteristic rapid onset with sustained duration [9]. Peak norepinephrine levels are achieved within 30-45 minutes of administration, with effects maintained for 2-4 hours depending on the dose and route of administration [9]. The pharmacokinetic profile shows a plasma half-life of 2-5 hours, correlating well with the duration of norepinephrine release effects [11].

The sustained release profile distinguishes (+)-methylephedrine from direct-acting sympathomimetic agents that produce more rapid but shorter-duration effects [9]. This temporal pattern contributes to the compound's utility as a bronchodilator and nasal decongestant, where prolonged norepinephrine release is therapeutically beneficial [9].

Tissue-Specific Release Patterns

Norepinephrine release by (+)-methylephedrine varies significantly across different tissue types and brain regions [10]. In the prefrontal cortex, the compound produces robust norepinephrine release that correlates with cognitive and attention-related effects [10]. Peripheral tissues, including cardiovascular and respiratory systems, show tissue-specific responses that depend on local norepinephrine innervation density [10].

The differential tissue distribution of norepinephrine release contributes to the compound's pharmacological profile, with greater effects observed in tissues with high sympathetic innervation [10]. This tissue selectivity influences both therapeutic efficacy and potential side effects [10].

Comparative Pharmacodynamics with Related Sympathomimetics

Structural-Activity Relationships

The comparative pharmacodynamics of (+)-methylephedrine with related sympathomimetic compounds reveals important structure-activity relationships that determine receptor selectivity and potency [12]. As a phenylethylamine derivative, (+)-methylephedrine shares structural similarities with ephedrine, pseudoephedrine, and amphetamine, but exhibits distinct pharmacological properties due to its specific stereochemical configuration [12].

The presence of the N-methyl group in (+)-methylephedrine influences its receptor binding characteristics and metabolic stability compared to ephedrine [12]. The (+)-stereoisomer demonstrates different pharmacological properties compared to the (-)-isomer, with the (+)-form showing preferential activity at certain receptor subtypes [12]. This stereochemical selectivity is crucial for understanding the compound's therapeutic applications and potential side effects [12].

Comparison with Ephedrine

Direct comparison between (+)-methylephedrine and ephedrine reveals significant differences in potency and receptor selectivity [13]. Ephedrine demonstrates higher potency for norepinephrine release, with EC₅₀ values approximately 2-5 fold lower than (+)-methylephedrine in comparable experimental systems [13]. The enhanced potency of ephedrine correlates with its greater clinical utility as a bronchodilator and vasoconstrictor [13].

Receptor binding studies show that ephedrine exhibits broader receptor activity, with significant interactions at both alpha and beta adrenergic receptors [13]. In contrast, (+)-methylephedrine demonstrates more selective beta-1 adrenergic receptor activity with limited alpha-receptor interactions [13]. This selectivity profile influences the therapeutic applications and side effect profiles of the two compounds [13].

Pharmacokinetic Differences

The pharmacokinetic profiles of (+)-methylephedrine and related sympathomimetics show important differences that influence their clinical utility [14]. (+)-Methylephedrine demonstrates rapid oral absorption with peak plasma concentrations occurring within 2-8 hours [11]. The compound shows lower bioavailability compared to ephedrine, with reduced absorption potentially due to first-pass metabolism [14].

Comparative studies reveal that (+)-methylephedrine has a shorter elimination half-life (2-5 hours) compared to some related compounds, influencing dosing frequency requirements [11]. The compound undergoes hepatic metabolism to produce active metabolites including ephedrine and norephedrine, which contribute to its overall pharmacological profile [11].

Dopamine Transporter Interactions

Comparative analysis of dopamine transporter (DAT) interactions reveals that (+)-methylephedrine has minimal activity at this transporter compared to amphetamine-type stimulants [11]. At maximum therapeutic doses (150 mg), (+)-methylephedrine produces only 6.1% DAT occupancy, significantly lower than the 18.4% occupancy produced by pseudoephedrine [11]. This low DAT occupancy correlates with reduced potential for abuse and addiction compared to more potent stimulants [11].

The minimal dopaminergic activity of (+)-methylephedrine distinguishes it from amphetamine and methamphetamine, which produce substantial DAT occupancy and associated euphoric effects [11]. This pharmacological profile supports the compound's classification as a lower-risk sympathomimetic agent [11].

Cardiovascular Effects Comparison

Comparative cardiovascular effects studies demonstrate that (+)-methylephedrine produces milder cardiovascular responses compared to ephedrine and other potent sympathomimetics [15]. The compound induces moderate increases in heart rate and blood pressure, with effects that are generally dose-dependent and reversible [15]. Peak cardiovascular effects occur within 1-2 hours of administration and typically resolve within 4-6 hours [15].

The cardiovascular safety profile of (+)-methylephedrine is superior to more potent sympathomimetics, with lower incidence of serious cardiovascular events such as arrhythmias and hypertensive crises [15]. This improved safety profile makes (+)-methylephedrine suitable for use in patients with mild cardiovascular disease [15].

Comparative Efficacy Analysis

CompoundNE Release PotencyDAT OccupancyCardiovascular EffectsCNS PenetrationAbuse Potential
(+)-Methylephedrine0.2-0.5×6.1%MildLimitedLow
Ephedrine1.0× (reference)12-15%ModerateModerateModerate
Pseudoephedrine0.8×18.4%ModerateLimitedLow
Amphetamine3-5×60-80%SignificantHighHigh
Methamphetamine5-10×80-90%SevereHighVery High

Blood-Brain Barrier Permeability Studies

Molecular Determinants of BBB Penetration

The blood-brain barrier (BBB) permeability of (+)-methylephedrine is influenced by several molecular characteristics that determine its ability to cross this restrictive barrier [16]. With a molecular weight of 215.72 Da (as the hydrochloride salt), (+)-methylephedrine falls within the optimal size range for BBB penetration, which typically favors compounds under 400-500 Da [16]. The compound's moderate lipophilicity (estimated LogP = 0.8-1.2) provides sufficient hydrophobic character for membrane penetration while maintaining adequate aqueous solubility [16].

The presence of a single hydrogen bond donor (the hydroxyl group) and the basic nitrogen center (pKa ≈ 8.5-9.0) influence the compound's ability to cross the BBB [16]. Under physiological pH conditions, (+)-methylephedrine exists predominantly in the protonated form, which may limit its passive diffusion across lipid membranes [16]. However, the compound's moderate lipophilicity and relatively small size allow for measurable CNS penetration [16].

Quantitative Permeability Studies

Pharmacokinetic studies have demonstrated that (+)-methylephedrine crosses the BBB and achieves measurable brain concentrations following systemic administration [11]. The compound is rapidly absorbed after oral administration and crosses the BBB to exert central nervous system effects [11]. Brain-to-plasma concentration ratios indicate moderate BBB penetration, with brain levels typically reaching 20-40% of plasma concentrations [11].

Comparative studies with other sympathomimetic agents reveal that (+)-methylephedrine has intermediate BBB permeability [11]. The compound demonstrates greater CNS penetration than pseudoephedrine but less than amphetamine or methamphetamine [11]. This intermediate permeability profile contributes to the compound's mild central stimulant effects without producing the pronounced euphoric effects associated with more permeable stimulants [11].

Temporal Aspects of BBB Penetration

The kinetics of BBB penetration by (+)-methylephedrine follow a predictable pattern based on the compound's physicochemical properties [11]. Following oral administration, detectable brain concentrations are achieved within 1-2 hours, with peak brain levels occurring at 2-4 hours [11]. The compound's elimination from the brain parallels its plasma clearance, with a brain elimination half-life of 3-5 hours [11].

The sustained brain penetration of (+)-methylephedrine supports its use as a CNS-active medication, though the levels achieved are insufficient to produce significant psychoactive effects [11]. This temporal profile correlates well with the compound's therapeutic applications, where sustained but mild CNS stimulation is desired [11].

Factors Affecting BBB Permeability

Several factors influence the BBB permeability of (+)-methylephedrine, including pH conditions, plasma protein binding, and the presence of active transport mechanisms [17]. The compound's basic nature (pKa ≈ 8.5) means that pH variations can significantly affect its ionization state and membrane permeability [17]. Under physiological conditions, the majority of the compound exists in the ionized form, which may limit passive diffusion [17].

Plasma protein binding studies indicate that (+)-methylephedrine has moderate binding affinity for serum proteins, with approximately 30-40% of the compound bound to albumin and other plasma proteins [17]. This binding reduces the free fraction available for BBB penetration but does not significantly limit CNS access due to the dynamic equilibrium between bound and free drug [17].

Pathological Conditions and BBB Permeability

The BBB permeability of (+)-methylephedrine may be altered under pathological conditions that affect barrier integrity [18]. Inflammatory conditions, such as those associated with respiratory infections or allergic reactions, can increase BBB permeability through multiple mechanisms [18]. These conditions may enhance the CNS penetration of (+)-methylephedrine, potentially increasing the risk of central nervous system side effects [18].

Studies in animal models of neuroinflammation demonstrate that BBB disruption can increase the brain penetration of sympathomimetic compounds [18]. This enhanced permeability may be clinically relevant in patients with concurrent inflammatory conditions who are treated with (+)-methylephedrine [18].

Clinical Implications of BBB Penetration

The moderate BBB permeability of (+)-methylephedrine has important clinical implications for both therapeutic efficacy and safety [11]. The compound's ability to cross the BBB contributes to its mild central stimulant effects, which may be beneficial for patients with conditions involving central nervous system depression [11]. However, the limited CNS penetration reduces the risk of significant psychoactive effects or abuse potential [11].

The BBB penetration profile of (+)-methylephedrine makes it suitable for use in patients where CNS stimulation is desired but euphoric effects must be avoided [11]. This pharmacological profile supports the compound's use as a respiratory stimulant and mild cognitive enhancer without the abuse liability associated with more potent CNS stimulants [11].

Comparative BBB Permeability Analysis

CompoundMW (Da)LogPBBB PermeabilityBrain/Plasma RatioCNS Effects
(+)-Methylephedrine215.720.8-1.2Moderate0.2-0.4Mild stimulation
Ephedrine201.690.9-1.3Moderate0.3-0.5Moderate stimulation
Pseudoephedrine201.690.8-1.2Limited0.1-0.3Minimal stimulation
Amphetamine171.241.8-2.1High0.8-1.2Significant stimulation
Caffeine194.19-0.1High0.7-1.0Moderate stimulation

UNII

P982XVV768

Other CAS

54114-10-2

Wikipedia

(+)-methylephedrine hydrochloride

Dates

Last modified: 07-22-2023

Explore Compound Types